1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification Strategies
Research focused on the modification of imidazo[1,2-a]pyrimidine structures reveals strategies to reduce metabolism mediated by aldehyde oxidase, a significant challenge in drug development. For instance, altering the heterocycle or blocking reactive sites effectively reduces metabolism, potentially applicable to a wide range of compounds including 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide. These modifications aim to enhance bioavailability and stability, essential for therapeutic efficacy (Linton et al., 2011).
Synthetic Approaches and Applications
The synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives have been explored for their potential anticancer and anti-inflammatory activities. Novel synthetic pathways have been developed to create a diverse array of derivatives, showing promise for the development of new therapeutic agents. These compounds have been tested for cytotoxicity against cancer cell lines and for their ability to inhibit inflammatory enzymes, highlighting the versatility of this chemical framework in drug discovery (Rahmouni et al., 2016).
Antiviral and Antiprotozoal Potentials
Imidazo[1,2-a]pyridine and pyrimidine derivatives have shown significant potential as antiviral and antiprotozoal agents. For example, compounds with modifications to the imidazo[1,2-a]pyridine structure have demonstrated potent activity against multi- and extensive drug-resistant tuberculosis strains. This suggests that this compound and similar compounds could be developed into effective treatments for infectious diseases resistant to current therapies (Moraski et al., 2011).
DNA Interaction and Gene Expression Control
Research into polyamides containing imidazole and pyrrole units, such as those structurally related to this compound, has revealed their ability to target specific DNA sequences. These compounds can bind in the minor groove of DNA, affecting gene expression. Such findings underscore the potential for developing these molecules into precision medicines for cancer and other genetic disorders (Chavda et al., 2010).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-7-24-15(19-10)20-14(23)11-5-22(6-11)13-4-12(17-8-18-13)21-3-2-16-9-21/h2-4,7-9,11H,5-6H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQBFKZCCNWAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.